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Compound of Interest

Compound Name: Methyl 4-oxohexanoate

Cat. No.: B1581184

Abstract

Methyl 4-oxohexanoate is a versatile bifunctional molecule incorporating both a ketone and a
methyl ester. This unique structural arrangement provides two distinct reactive centers, making
it a valuable building block in organic synthesis, particularly for the construction of more
complex molecules in pharmaceutical and fine chemical development. This technical guide
provides an in-depth analysis of the reactivity profile of methyl 4-oxohexanoate, offering
detailed experimental protocols, quantitative data, and workflow visualizations to support
researchers and drug development professionals in its effective utilization.

Introduction

The presence of both a ketone at the 4-position and a terminal methyl ester in methyl 4-
oxohexanoate allows for a wide range of selective chemical transformations. The reactivity of
each functional group can be independently or concertedly exploited to introduce diverse
structural motifs. This document outlines the synthesis of methyl 4-oxohexanoate and
explores its reactivity at the ketone carbonyl, the ester carbonyl, and the enolizable a-positions.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for methyl 4-oxohexanoate is provided
below for easy reference.

Table 1: Physical Properties of Methyl 4-oxohexanoate
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Property Value Reference
Molecular Formula C7H1203 [1]
Molecular Weight 144.17 g/mol [1]
CAS Number 2955-62-6 [2]
Boiling Point 106-107 °C at 18 Torr [1]
Appearance Colorless liquid [1]

Table 2: Spectroscopic Data for Methyl 4-oxohexanoate
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Technique Wavenumber (cm~1)  Assignment Reference
Infrared (IR) ~1735 C=0 stretch (ester) [3114]
~1715 C=0 stretch (ketone) [3114]

~2950 C-H stretch (alkane) [3114]

~1170 C-O stretch (ester) [3114]

13C NMR (CDCls) Chemical Shift (ppm) Assignment Reference
~209 C4 (Ketone C=0) [1][5]16]

~173 C1 (Ester C=0) [1][5][6]

~51 O-CHs (Ester) [1][5]16]

~37 C5 [11[5][6]

~30 C2 [1][5][6]

~28 C3 [11[5][6]

~8 C6 [115](6]

1H NMR (CDCls) Chemical Shift (ppm) Multiplicity Integration
~3.67 S 3H

~2.75 t 2H

~2.50 t 2H

~2.45 q 2H

~1.05 t 3H

Synthesis of Methyl 4-oxohexanoate

Methyl 4-oxohexanoate can be synthesized from 4-oxohexanoic acid via esterification.

Experimental Protocol: Synthesis of Methyl 4-

oxohexanoate
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e Reaction: To a solution of 4-oxohexanoic acid (1.0 eq) in methanol (5 mL/mmol of acid), add
concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

e Procedure: The reaction mixture is then heated to reflux and stirred for 4-6 hours.

o Work-up: After cooling to room temperature, the methanol is removed under reduced
pressure. The residue is diluted with ethyl acetate and washed with saturated sodium
bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium
sulfate, filtered, and concentrated in vacuo to afford methyl 4-oxohexanoate.

o Expected Yield: 85-95%.
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Caption: Synthesis of Methyl 4-oxohexanoate.

Reactivity Profile
Reactions at the Ketone Carbonyl

The ketone at the C4 position is susceptible to nucleophilic attack, including reduction and
olefination reactions.
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The ketone can be selectively reduced to a secondary alcohol in the presence of the ester
using mild reducing agents like sodium borohydride. Stronger reducing agents such as lithium
aluminum hydride will reduce both the ketone and the ester.

Experimental Protocol: Selective Reduction with Sodium Borohydride (NaBHa)

e Reaction: To a solution of methyl 4-oxohexanoate (1.0 eq) in methanol at 0 °C, add sodium
borohydride (0.5 eq) portion-wise.

e Procedure: The reaction is stirred at O °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 2 hours.

o Work-up: The reaction is quenched by the slow addition of 1 M HCI. The methanol is
removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated to yield methyl 4-hydroxyhexanoate.[7][8]

o Expected Yield: >90%.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAIH4)

e Reaction: To a suspension of LiAIH4 (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under
an inert atmosphere, a solution of methyl 4-oxohexanoate (1.0 eq) in the same solvent is
added dropwise.

e Procedure: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature
for 3 hours.[9][10]

o Work-up: The reaction is carefully quenched by the sequential addition of water, 15%
agueous NaOH, and water (Fieser work-up). The resulting precipitate is filtered off, and the
filtrate is dried and concentrated to give 1,4-hexanediol.[11][12]

o Expected Yield: 80-90%.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1581184?utm_src=pdf-body
https://www.researchgate.net/post/Reduction_using_sodium_borohyride
https://www.chemguide.co.uk/mechanisms/nucadd/reduce.html
https://www.benchchem.com/product/b1581184?utm_src=pdf-body
https://www.ch.ic.ac.uk/local/organic/0405Expt5.pdf
http://www.orgsyn.org/demo.aspx?prep=CV7P0530
https://byjus.com/chemistry/lithium-aluminium-hydride/
http://www.adichemistry.com/organic/organicreagents/lah/lithium-aluminium-hydride-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Methyl 4-oxohexanoate

——

Mild Strong
Reduction Reduction

Selective Ketone Reduition Keton%and Ester Reduction

. 1. LiAlHa4, Et20, 0 °C
(NaBHzx, MeOH, 0 C) ( 2. H20 work-up )

1,4-Hexanediol

Click to download full resolution via product page

Methyl 4-hydroxyhexanoate

Caption: Reduction Pathways of Methyl 4-oxohexanoate.

The ketone can be converted to an alkene via the Wittig reaction or its modifications, such as
the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

 Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in
anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. The
resulting orange-red solution is stirred for 30 minutes.[13]

¢ Reaction: A solution of methyl 4-oxohexanoate (1.0 eq) in anhydrous THF is added
dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room
temperature and stirred overnight.

e Work-up: The reaction is quenched with saturated agueous ammonium chloride and
extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated.
The product, methyl 4-methylidenehexanoate, is purified by column chromatography.[14]

o Expected Yield: 60-75%.
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Caption: Wittig Olefination of Methyl 4-oxohexanoate.

Reactions Involving the Enolate
The protons a to the ketone (at C3 and C5) can be removed by a strong, non-nucleophilic base
to form an enolate, which can then participate in various C-C bond-forming reactions.

Experimental Protocol: Enolate Formation and Alkylation

e Enolate Formation: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous
THF at -78 °C under an inert atmosphere, add a solution of methyl 4-oxohexanoate (1.0
eq) in THF dropwise. Stir the mixture for 1 hour at -78 °C.[15]

o Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[16][17][18]

o Work-up: Quench the reaction with saturated agueous ammonium chloride and extract with
diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.
The product is purified by column chromatography.

» Expected Yield: 70-85%.
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Caption: Enolate Formation and Alkylation.

Reactions at the Ester Carbonyl

The ester functional group can undergo hydrolysis, transesterification, and amidation.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or

basic conditions.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

o Reaction: To a solution of methyl 4-oxohexanoate (1.0 eq) in a mixture of methanol and
water (e.g., 3:1), add sodium hydroxide (1.5 eq).

e Procedure: The mixture is heated to reflux for 2-4 hours.[19][20]
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o Work-up: After cooling, the methanol is removed under reduced pressure. The aqueous
solution is washed with diethyl ether to remove any unreacted starting material. The aqueous
layer is then acidified with concentrated HCI to pH ~2, leading to the precipitation of 4-
oxohexanoic acid, which can be collected by filtration or extracted with an organic solvent.
[21]

o Expected Yield: >95%.

The ester can be converted to an amide by reaction with an amine, often requiring elevated
temperatures or catalysis.

Experimental Protocol: Direct Amidation with an Amine

o Reaction: A mixture of methyl 4-oxohexanoate (1.0 eq) and a primary or secondary amine
(2.0-3.0 eq) is heated in a sealed tube at 100-120 °C for 12-24 hours. Alternatively, a catalyst
such as sodium methoxide can be used to facilitate the reaction at a lower temperature.[22]
[23]

o Work-up: The excess amine is removed under reduced pressure. The residue is dissolved in
an organic solvent and washed with dilute acid (to remove any remaining amine) and brine.
The organic layer is dried and concentrated to yield the corresponding amide. Purification
can be achieved by chromatography or recrystallization.[24]

o Expected Yield: 50-80% (uncatalyzed), 70-90% (catalyzed).

Methyl 4-oxohexanoate

Hydrolysis ¢ ¢ Amidation

( NaOH, MeOH/H20, Reflux) (Amine (R2NH), Heat or Catalyst)

4-Oxohexanoic Acid N,N-Dialkyl-4-oxohexanamide
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Caption: Reactions at the Ester Functional Group.

Conclusion

Methyl 4-oxohexanoate is a highly useful synthetic intermediate due to its dual functionality.
The ketone and ester groups offer orthogonal reactivity, allowing for selective transformations
that are crucial in multi-step syntheses. This guide provides a foundational understanding and
practical protocols for leveraging the reactivity of this molecule, empowering researchers in the
fields of organic synthesis and drug development to design and execute novel synthetic
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 4-oxohexanoate | C7H1203 | CID 546293 - PubChem [pubchem.ncbi.nim.nih.gov]

2. methyl 4-oxohexanoate | 2955-62-6 [chemicalbook.com]

3. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry
[courses.lumenlearning.com]

. chem.libretexts.org [chem.libretexts.org]

. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
. compoundchem.com [compoundchem.com]

. researchgate.net [researchgate.net]

. chemguide.co.uk [chemguide.co.uk]

°
© 0] ~ [o2] 1 H

. ch.ic.ac.uk [ch.ic.ac.uk]
e 10. Organic Syntheses Procedure [orgsyn.org]
e 11. byjus.com [byjus.com]

e 12. adichemistry.com [adichemistry.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1581184?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581184?utm_src=pdf-body
https://www.benchchem.com/product/b1581184?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-oxohexanoate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83109740.htm
https://courses.lumenlearning.com/suny-mcc-organicchemistry/chapter/infrared-spectra-of-some-common-functional-groups/
https://courses.lumenlearning.com/suny-mcc-organicchemistry/chapter/infrared-spectra-of-some-common-functional-groups/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.researchgate.net/post/Reduction_using_sodium_borohyride
https://www.chemguide.co.uk/mechanisms/nucadd/reduce.html
https://www.ch.ic.ac.uk/local/organic/0405Expt5.pdf
http://www.orgsyn.org/demo.aspx?prep=CV7P0530
https://byjus.com/chemistry/lithium-aluminium-hydride/
http://www.adichemistry.com/organic/organicreagents/lah/lithium-aluminium-hydride-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13.
e 14,
e 15.
e 16.
e 17.
e 18.
e 19.
e 20.
o 21.
o« 22.
o 23.
o 24,

Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
m.youtube.com [m.youtube.com]
masterorganicchemistry.com [masterorganicchemistry.com]
charettelab.ca [charettelab.ca]

m.youtube.com [m.youtube.com]

m.youtube.com [m.youtube.com]

benchchem.com [benchchem.com]

benchchem.com [benchchem.com]

benchchem.com [benchchem.com]

researchgate.net [researchgate.net]

Amide synthesis by acylation [organic-chemistry.org]

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by

TiCl4 - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Methyl 4-oxohexanoate: A Comprehensive Reactivity
Profile for Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581184#methyl-4-oxohexanoate-reactivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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